![molecular formula C18H20N4O3S2 B2658281 (Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one CAS No. 615272-34-9](/img/structure/B2658281.png)
(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one
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Description
(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H20N4O3S2 and its molecular weight is 404.5. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Reductive Amination of Hydroxyl Ketones
Chiral amino alcohols are essential structural motifs in pharmaceutical agents and bioactive natural products. Researchers have explored engineered amine dehydrogenases (AmDHs) derived from amino acid dehydrogenases (AADHs) to enable the asymmetric reductive amination of hydroxyl ketones to chiral amino alcohols . Specifically, the compound can serve as a substrate for this reaction. Notably, the AmDH from Geobacillus stearothermophilus (Gs AmDH) has been optimized through rational design, resulting in variants with improved catalytic efficiency. For instance, the variant mh174 showed a 4.2-fold increase in catalytic efficiency while maintaining high enantioselectivity. These engineered variants also enable the asymmetric reductive amination of a broad range of hydroxyl ketones, including aliphatic, aromatic, and alicyclic ketones.
Visible-Light-Induced N-Alkylation of Anilines
The synthesis of amines through N-alkylation is an attractive area of research. A recent strategy involves visible-light-induced N-alkylation of anilines using 4-hydroxybutan-2-one as a key substrate. This method avoids the use of metals, bases, and ligands, making it environmentally friendly and operationally simple. Additionally, gram-scale experiments have demonstrated its scalability . Such N-alkylation reactions are valuable for constructing biaryl scaffolds and other functionalized compounds.
C–H Functionalization Assisted by N-Phenylacetamide
Another intriguing application involves Ir(III)-catalyzed direct C–H functionalization assisted by N-phenylacetamide. This approach allows the construction of highly functionalized 2-hydroxy-2’-amino-1,1’-biaryl scaffolds in good to excellent yields. Notably, this method features operational simplicity, atom economy, and high efficiency .
properties
IUPAC Name |
(5Z)-5-[[2-(1-hydroxybutan-2-ylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S2/c1-4-11(9-23)19-14-12(8-13-17(25)21(3)18(26)27-13)16(24)22-7-5-6-10(2)15(22)20-14/h5-8,11,19,23H,4,9H2,1-3H3/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTGPJHRGBVJCM-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one |
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